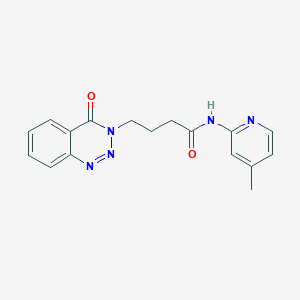![molecular formula C14H15ClFNO4 B2452074 Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate CAS No. 185012-16-2](/img/structure/B2452074.png)
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate consists of a total of 36 bonds. There are 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate has a linear formula of C14H15ClFNO4 and a CAS Number of 70032-30-3 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Precursor in Synthesis of Biological Compounds
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate and its derivatives have been explored for their role as precursors in synthesizing various biologically active compounds. For instance, certain derivatives have been used in the multistage synthesis of quinoline derivatives, which exhibit properties like antiviral, immunosuppressive, anticancer, and photoprotector activities (Valle et al., 2018).
Impact on Supramolecular Architecture
The structural features of diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate derivatives significantly influence their supramolecular architecture. Different substitutions, such as chloro and nitro groups, affect the strength and type of hydrogen bonding within the molecules, thus impacting their molecular packing and interaction characteristics (Ilangovan et al., 2013).
Role in Chemical Synthesis
These compounds have been used in various chemical synthesis processes. For example, they serve as intermediates in synthesizing small molecule anticancer drugs (Xiong et al., 2018). Their reactivity and interactions with other chemical entities make them valuable in creating a range of organic compounds.
Polymerization Initiators
Some derivatives of diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate, like methylene bis(diethyl malonate), have been utilized as initiators in polymerization processes. They can initiate the polymerization of certain compounds at room temperature, offering a new method in material science (Bıçak & Özeroğlu, 2001).
Molecular Interaction Studies
Research on these compounds includes studies on their interaction patterns in different states, such as in solid and solution states. This has implications in understanding their behavior in various chemical environments and potential applications in pharmaceuticals and materials science (Saravanan et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-[(4-chloro-2-fluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYQBWBVABOAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)
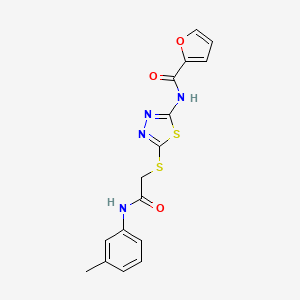
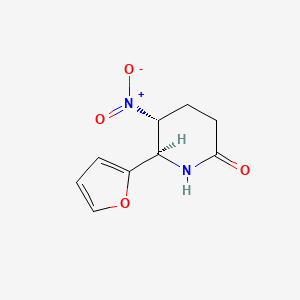
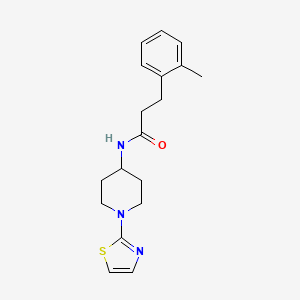
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2451999.png)
![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)
![2-[(4-Methoxyphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B2452003.png)
![7-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)
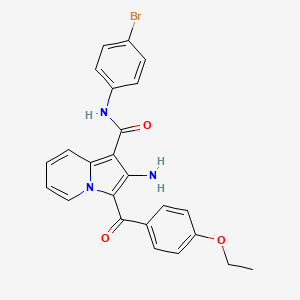
![Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2452011.png)
